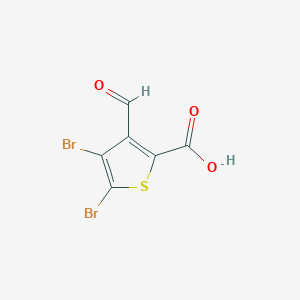
4,5-Dibromo-3-formylthiophene-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,5-Dibromo-3-formylthiophene-2-carboxylic acid is a chemical compound with the molecular formula C6H2Br2O3S and a molecular weight of 313.95 g/mol . This compound is characterized by the presence of two bromine atoms, a formyl group, and a carboxylic acid group attached to a thiophene ring. It is commonly used in organic synthesis and various research applications due to its unique reactivity and functional groups.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-Dibromo-3-formylthiophene-2-carboxylic acid typically involves the bromination of thiophene derivatives followed by formylation and carboxylation reactions. One common method includes the bromination of 3-formylthiophene-2-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide . The reaction is carried out under controlled conditions to ensure selective bromination at the 4 and 5 positions of the thiophene ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination and formylation processes using automated reactors and precise control of reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product .
化学反応の分析
Types of Reactions
4,5-Dibromo-3-formylthiophene-2-carboxylic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The formyl group can be oxidized to a carboxylic acid or reduced to an alcohol.
Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products Formed
Substitution Products: Thiophene derivatives with various functional groups replacing the bromine atoms.
Oxidation Products: 4,5-Dibromo-3-carboxythiophene-2-carboxylic acid.
Reduction Products: 4,5-Dibromo-3-hydroxymethylthiophene-2-carboxylic acid.
Coupling Products: Biaryl compounds with extended conjugation.
科学的研究の応用
4,5-Dibromo-3-formylthiophene-2-carboxylic acid is widely used in scientific research due to its versatile reactivity and functional groups. Some of its applications include:
Organic Synthesis: As a building block for the synthesis of complex organic molecules and pharmaceuticals.
Material Science: In the development of conductive polymers and organic semiconductors.
Medicinal Chemistry: As an intermediate in the synthesis of biologically active compounds and drug candidates.
Chemical Biology: In the study of enzyme mechanisms and protein-ligand interactions.
作用機序
The mechanism of action of 4,5-Dibromo-3-formylthiophene-2-carboxylic acid in various reactions involves the activation of the thiophene ring and the functional groups attached to it. The bromine atoms act as leaving groups in substitution reactions, while the formyl and carboxylic acid groups participate in redox and coupling reactions. The compound’s reactivity is influenced by the electron-withdrawing effects of the bromine and formyl groups, which enhance its electrophilic character .
類似化合物との比較
4,5-Dibromo-3-formylthiophene-2-carboxylic acid can be compared with other similar compounds such as:
2,5-Dibromo-3-formylthiophene: Lacks the carboxylic acid group, making it less versatile in certain reactions.
2,5-Dibromo-3,4-difluorothiophene: Contains fluorine atoms instead of a formyl group, leading to different reactivity and applications.
3-Bromo-4-formylthiophene: Has only one bromine atom, resulting in different substitution patterns and reactivity.
The unique combination of bromine, formyl, and carboxylic acid groups in this compound makes it a valuable compound for various research and industrial applications.
特性
IUPAC Name |
4,5-dibromo-3-formylthiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2Br2O3S/c7-3-2(1-9)4(6(10)11)12-5(3)8/h1H,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CNJIPYIKBUOZOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)C1=C(SC(=C1Br)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2Br2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.95 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













